Product packaging for 2-(4-Benzylpiperazin-1-yl)pyrimidine(Cat. No.:)

2-(4-Benzylpiperazin-1-yl)pyrimidine

Cat. No.: B3834911
M. Wt: 254.33 g/mol
InChI Key: KPSYTYUUIPYPQX-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C15H18N4 and a molecular weight of 254.34 g/mol . It features a pyrimidine ring linked to a benzylpiperazine group, a structural motif commonly investigated in medicinal chemistry. The piperazine-pyrimidine scaffold is recognized as a privileged structure in pharmaceutical research due to its potential to interact with various biological targets . This compound serves as a versatile chemical building block for the design and synthesis of novel molecular entities. Researchers utilize this scaffold in exploring structure-activity relationships (SAR), particularly in the development of hybrid molecules . For instance, related benzimidazole-pyrimidine hybrids have demonstrated a range of biological activities in preclinical research, including anticancer, antimicrobial, and antiviral properties . Similarly, other derivatives containing the piperazine-pyrimidine structure have been studied as potential agonists for targets like GPR119, which is relevant for metabolic diseases such as type 2 diabetes and obesity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N4 B3834911 2-(4-Benzylpiperazin-1-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSYTYUUIPYPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320520
Record name 2-(4-benzylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

115495-96-0
Record name 2-(4-benzylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 4 Benzylpiperazin 1 Yl Pyrimidine

Established Synthetic Routes for the Core 2-(4-Benzylpiperazin-1-yl)pyrimidine Structure

The formation of the this compound scaffold relies on well-documented reactions in heterocyclic chemistry, primarily involving nucleophilic substitution on an activated pyrimidine (B1678525) ring.

Conventional Multistep Synthetic Pathways

Conventional approaches to synthesizing this compound typically involve a multistep sequence. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This pathway generally uses a 2-halopyrimidine or a pyrimidine with another suitable leaving group, such as a methylthio (-SMe) group, as the electrophile.

A representative synthesis starts with a precursor like 2-chloropyrimidine. This intermediate is then reacted with 1-benzylpiperazine (B3395278) in the presence of a base. The nitrogen atom of the piperazine (B1678402) ring acts as a nucleophile, displacing the chloride ion on the pyrimidine ring to form the desired product. google.comchemicalbook.com The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). nih.gov The choice of base is critical and can range from inorganic carbonates (e.g., K2CO3) to organic amines. chemicalbook.com

Alternatively, a 2-(methylthio)pyrimidine (B2922345) derivative can be used. nih.govnih.gov The methylthio group is an excellent leaving group when activated. The reaction with 1-benzylpiperazine proceeds smoothly, often under reflux conditions in a polar solvent like ethanol, sometimes with a catalytic amount of a strong base like potassium hydroxide (B78521) to facilitate the substitution. nih.govnih.gov This method is advantageous as the 2-(methylthio)pyrimidine precursors can be readily prepared from the corresponding 2-thiopyrimidines, which are accessible via cyclocondensation reactions (e.g., Biginelli reaction). nih.gov

A general scheme for this conventional pathway is presented below:

Scheme 1: Conventional Synthesis via Nucleophilic Aromatic Substitution Scheme 1: Conventional Synthesis via Nucleophilic Aromatic Substitution. A 2-substituted pyrimidine (where X is a leaving group like Cl or SMe) reacts with 1-benzylpiperazine in the presence of a base and solvent to yield this compound.

A 2-substituted pyrimidine (where X is a leaving group like Cl or SMe) reacts with 1-benzylpiperazine in the presence of a base and solvent to yield this compound.

This multistep approach is robust and allows for the synthesis of a wide array of derivatives by simply varying the substitution on either the pyrimidine or the piperazine starting materials. researchgate.netresearchgate.net

Convergent and Divergent Synthetic Strategies

The synthesis of libraries of this compound analogs can be approached using both convergent and divergent strategies to maximize efficiency.

A divergent synthesis , on the other hand, would begin with a common intermediate that is later diversified. For example, one could start by synthesizing 2-(piperazin-1-yl)pyrimidine. This common core could then be subjected to various reaction conditions to introduce a range of substituents on the N-4 position of the piperazine ring. To obtain the target compound, this would involve a benzylation step, reacting 2-(piperazin-1-yl)pyrimidine with benzyl (B1604629) bromide or a similar benzylating agent. This strategy is particularly useful for creating a library of analogs with different N-4 substituents for structure-activity relationship (SAR) studies. rsc.org

StrategyDescriptionKey Advantage
Convergent Separate synthesis of pyrimidine and piperazine fragments followed by a final coupling reaction.High overall efficiency for a specific target, allows for late-stage introduction of complexity.
Divergent Synthesis of a common 2-(piperazin-1-yl)pyrimidine core, followed by diversification at the piperazine nitrogen.Ideal for rapidly generating a library of analogs from a single advanced intermediate.

Stereoselective Synthesis Approaches

The core structure of this compound is achiral. However, stereocenters can be introduced by substitution on the piperazine or pyrimidine rings. For instance, if a substituted piperazine, such as (R)- or (S)-2-methylpiperazine, is used, the final product will be chiral.

Stereoselective synthesis focuses on controlling the formation of these stereocenters. acs.org This is typically achieved by using enantiopure starting materials. For example, enantiomerically pure 2-substituted piperazines can be synthesized from amino acids or through chiral resolution techniques. nih.gov When these chiral building blocks are used in a convergent synthesis, the stereochemistry is transferred directly to the final product. acs.org

Recent advances in catalysis have also provided methods for the stereoselective synthesis of highly substituted piperazines, which can then be incorporated into the final structure. acs.orgorganic-chemistry.org These methods often involve metal-catalyzed cyclization reactions that can control the formation of multiple stereocenters with high diastereoselectivity and enantioselectivity. acs.org While not commonly reported for the specific synthesis of this compound itself, these advanced strategies are crucial for preparing chiral derivatives for pharmacological studies where stereochemistry can significantly impact biological activity.

Advanced Synthetic Techniques for Enhanced Yield and Purity

To overcome the limitations of conventional heating, such as long reaction times and potential for side-product formation, modern techniques like microwave-assisted synthesis and flow chemistry are being applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov By using microwave irradiation, reaction mixtures can be heated to high temperatures rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

For the synthesis of pyrimidine-piperazine scaffolds, microwave irradiation can be effectively applied to the key SNAr coupling step. researchgate.net The reaction of a 2-halopyrimidine with 1-benzylpiperazine can often be completed in minutes under microwave conditions, compared to several hours under conventional reflux. nih.govmdpi.com

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours (e.g., 12 h) nih.govMinutes (e.g., 10-15 min) researchgate.net
Temperature Boiling point of solventCan exceed boiling point (sealed vessel)
Yield Moderate to GoodOften improved
Purity By-products may formOften cleaner, reducing purification needs

This technique is highly valuable for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. researchgate.net

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and reproducibility. durham.ac.uksyrris.jp This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to highly efficient and automated processes. syrris.jpsci-hub.se

While the direct synthesis of this compound in a flow system is not widely documented, the synthesis of complex heterocyclic molecules, including multistep natural product synthesis, has been successfully demonstrated using this approach. syrris.jp A potential flow process for this target compound would involve pumping solutions of the 2-halopyrimidine and 1-benzylpiperazine through a heated microreactor or a packed-bed reactor containing a solid-supported base or catalyst. durham.ac.uk

The benefits of such a system include:

Enhanced Safety: Small reaction volumes at any given time minimize risks associated with exothermic reactions or hazardous reagents. sci-hub.se

Rapid Optimization: Reaction conditions can be varied and optimized quickly in an automated fashion. syrris.jp

Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactors.

Integration: Multiple reaction and purification steps can be linked into a single continuous sequence, streamlining the entire synthetic process. syrris.jpnih.gov

This approach represents a modern paradigm for molecular assembly and holds great promise for the efficient and sustainable production of this compound and its derivatives. sci-hub.se

Green Chemistry Principles in Synthetic Route Design

The synthesis of pyrimidine derivatives, including this compound, has traditionally involved methods that may utilize hazardous solvents and reagents. rasayanjournal.co.in However, the field is increasingly shifting towards sustainable practices guided by the principles of green chemistry. benthamdirect.compowertechjournal.com These approaches aim to enhance reaction efficiency, reduce waste, and minimize environmental impact. rasayanjournal.co.in

For the synthesis of the pyrimidine core, green methodologies such as microwave-assisted synthesis, ultrasound activation, and solvent-free reactions are prominent. powertechjournal.comresearchgate.net Microwave-assisted synthesis, for instance, can dramatically reduce reaction times, often leading to higher yields and purer products compared to conventional heating. rdd.edu.iq Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, exemplify atom economy and process efficiency, key tenets of green chemistry. rasayanjournal.co.in The use of environmentally benign solvents, or conducting reactions in their complete absence (solventless or "grindstone" chemistry), further reduces the environmental footprint of synthetic processes. rasayanjournal.co.inresearchgate.net

While specific green routes for this compound are not extensively detailed in dedicated literature, the principles applied to other pyrimidine derivatives are directly applicable. A potential green synthesis could involve a one-pot reaction using safer catalysts and alternative energy sources to condense the necessary precursors, thereby streamlining the process and reducing waste. benthamdirect.comtandfonline.com

Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold is a versatile template for chemical modification, allowing for the systematic alteration of its structure to explore and optimize biological activity. nih.govnih.gov Derivatization strategies typically target the pyrimidine ring, the piperazine moiety, or the terminal benzyl group.

The pyrimidine ring is amenable to various substitution reactions, enabling the introduction of a wide range of functional groups. Nucleophilic aromatic substitution (SNAr) is a common strategy, particularly when the ring is activated with leaving groups like halogens. nih.govrsc.org For example, a chloro-substituted pyrimidine can react with various nucleophiles to introduce new substituents. rsc.org

In a series of 2,4-disubstituted pyrimidines, the C-4 position was modified to investigate structure-activity relationships for cholinesterase inhibition. nih.gov Another common site for functionalization is the C-5 position. A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized by introducing a carboxamide group at this position, highlighting its accessibility for creating diverse libraries of compounds. researchgate.net Ring transformation reactions, such as the conversion of 5-formyluracil (B14596) derivatives into pyrazoles, also demonstrate the chemical plasticity of the pyrimidine core, although this represents a more drastic modification. rsc.org

Table 1: Examples of Pyrimidine Ring Functionalization

Position Modified Reaction Type Precursor Example Resulting Functional Group Reference
C-4 Nucleophilic Substitution 2,4-dichloropyrimidine Amino or alkoxy groups nih.gov
C-5 Amidation Pyrimidine-5-carboxylic acid Carboxamide researchgate.net
C-4 Nucleophilic Substitution Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Dimethylamine, phenoxide, thiophenoxide rsc.org
C-2 and C-4 Nucleophilic Substitution 2,4-diazidopyrido[3,2-d]pyrimidine N-, O-, and S-nucleophiles nih.gov

The piperazine ring and its N-benzyl substituent are key targets for derivatization to modulate the compound's physicochemical and pharmacokinetic properties. nih.gov The nitrogen atom at position 4 of the piperazine ring can be acylated, alkylated, or incorporated into more complex structures. nih.gov

In one study, the benzyl group was replaced with various substituted phenyl groups to create 2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) derivatives. researchgate.net In another, the core piperazine was part of a larger synthetic effort to produce dithiocarbamate (B8719985) derivatives, where modifications were made to a chain extending from the piperazine nitrogen. nih.gov The inherent basicity of the piperazine nitrogens allows for modifications that can improve water solubility and bioavailability, which is a crucial aspect of drug design. nih.gov

The primary goal of synthesizing analogues of this compound is often to conduct structure-activity relationship (SAR) studies. These studies systematically alter the molecule's structure to identify which parts are crucial for its biological effects. nih.gov

For instance, a study on 2,4-disubstituted pyrimidines as potential Alzheimer's disease therapeutics involved synthesizing a library of compounds with varying steric and electronic properties at both the C-2 and C-4 positions. nih.gov This led to the identification of specific substituents that enhanced inhibitory activity against cholinesterase enzymes. nih.gov Similarly, the development of GPR119 agonists for diabetes involved preparing a series of fused-pyrimidine derivatives with modifications on the piperazine and other parts of the molecule to find the most potent compound. nih.gov These efforts demonstrate that even minor changes, such as adding a methyl group or altering a phenyl substituent, can have a profound impact on biological activity. nih.govnih.gov

Table 2: Examples of SAR-Driven Modifications

Target Activity Molecular Scaffold Modifications Explored Key Finding Reference
Cholinesterase Inhibition 2,4-disubstituted pyrimidine Substituents at C-2 (piperazine, pyrrolidine) and C-4 (N-benzylamine) Cholinesterase inhibition was sensitive to steric and electronic properties at both C-2 and C-4 positions. nih.gov nih.gov
GPR119 Agonism Fused-pyrimidine Modifications on the piperazine and a phenyl ring attached to the pyrimidine. Compound 9i showed high potent agonistic activity and improved glucose tolerance. nih.gov nih.gov
HCV Polymerase Inhibition N-benzyl-piperazine-carboxamide Substitutions on the benzyl group and heteroaryl attached to piperazine. Identified a derivative with potent replicon activities against HCV genotypes 1b and 1a. nih.gov nih.gov

Purification and Characterization Techniques (Excluding basic identification data)

The successful synthesis of this compound and its derivatives relies on robust purification and characterization protocols to ensure the identity and purity of the final compounds.

Chromatographic techniques are indispensable for the isolation and purification of pyrimidine derivatives. researchgate.net

Column Chromatography: This is the workhorse method for purifying reaction mixtures on a preparative scale. Following a synthesis, the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) of appropriate polarity is then used to elute the components. This allows for the separation of the desired product from unreacted starting materials, reagents, and byproducts. For example, in the synthesis of linagliptin, a complex pyrimidine derivative, column chromatography is a key purification step. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the synthesized compounds with high precision. researchgate.net It is also used in a preparative format for purifying small quantities of high-purity material. Reversed-phase HPLC is most common for pyrimidine derivatives, typically employing C8 or C18 silica gel columns. researchgate.net The mobile phase often consists of a mixture of water (sometimes with buffers like acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile, run in either an isocratic (constant composition) or gradient (varying composition) mode. researchgate.netgoogle.com Purity is often assessed by integrating the area of the product peak relative to the total peak area in the chromatogram, with purities exceeding 95% being a common standard for compounds intended for biological testing. researchgate.net

Table 3: Chromatographic Methods in the Analysis of Pyrimidine Derivatives

Technique Primary Use Typical Stationary Phase Typical Mobile Phase Reference
Column Chromatography Preparative Purification Silica Gel Hexane/Ethyl Acetate gradients chemrxiv.org
Reversed-Phase HPLC Purity Assessment, Analysis C8 or C18 silica Water/Acetonitrile or Water/Methanol mixtures researchgate.netresearchgate.netgoogle.com

Table of Mentioned Compounds

Advanced Spectroscopic Characterization (e.g., High-Resolution Mass Spectrometry for purity, advanced NMR for structural confirmation of novel analogues)

The definitive structural elucidation and purity assessment of newly synthesized analogues of this compound rely on a suite of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard, providing unambiguous confirmation of molecular structure and composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of novel derivatives and assessing their purity. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the confident determination of a compound's molecular formula.

In the synthesis of novel heterocyclic compounds, HRMS is routinely used to validate the final products. For instance, in the characterization of a 1,2,4-triazole (B32235) derivative incorporating a piperazine moiety, the theoretical mass for the protonated molecule [M+H]⁺ was calculated as 570.07300, which closely matched the experimental mass of 570.07309. mdpi.com Similarly, the characterization of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide showed an exact match between the theoretical (272.1035) and experimental (272.1035) mass for the [M+H]⁺ ion when analyzed by Liquid Chromatography-Quadrupole/Time-of-Flight (LC-Q/TOF) mass spectrometry. nih.gov These examples highlight the power of HRMS to confirm that the target molecule has been successfully synthesized.

Interactive Table 1: HRMS Data for Selected Pyrimidine Analogues

Advanced NMR Spectroscopy for Structural Confirmation

Advanced NMR spectroscopy, including high-field ¹H and ¹³C NMR, is the cornerstone for the structural confirmation of novel this compound analogues. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons, their electronic environments (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). For example, in the characterization of 2-[(4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate, the ¹H NMR spectrum clearly resolved signals for the piperazine, pyrimidine, and phenyl protons. nih.gov The benzyl group's methylene (B1212753) protons typically appear as a singlet, while the aromatic protons of the benzyl and pyrimidine rings show characteristic multiplicity and chemical shifts depending on their substitution pattern. mdpi.comnih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the structure. This is particularly useful for identifying quaternary carbons and carbonyl groups, which are not visible in ¹H NMR. In the analysis of novel 2-(pyridin-2-yl) pyrimidine derivatives, ¹³C NMR was used to confirm the presence of carbonyl carbons from amide and ester groups, as well as the distinct carbons of the pyrimidine and pyridine (B92270) rings. mdpi.com

The use of high-field instruments (e.g., 500 MHz or 600 MHz) provides greater signal dispersion, which is crucial for resolving complex spin systems in substituted analogues. nih.govresearchgate.net In some cases, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) are employed to establish proton-proton connectivities and further confirm the structural assignment. ipb.pt

Interactive Table 2: Spectroscopic Data for Selected this compound Analogues and Related Structures

Molecular Mechanism of Action and Target Engagement Studies of 2 4 Benzylpiperazin 1 Yl Pyrimidine

Identification and Validation of Molecular Targets

The initial step in characterizing the pharmacological profile of 2-(4-Benzylpiperazin-1-yl)pyrimidine involves the precise identification and validation of its direct molecular binding partners within the complex cellular proteome.

Target Deconvolution Strategies (e.g., Affinity Chromatography, Proteomics)

Target deconvolution is a critical process for identifying the specific proteins to which a small molecule binds, thereby initiating a biological response. researchgate.netresearchgate.net Modern proteomics-based strategies are central to this effort, offering an unbiased view of potential drug-protein interactions.

One of the most established methods is affinity chromatography coupled with mass spectrometry (MS) . researchgate.netresearchgate.net In this approach, the compound of interest, this compound, would be chemically modified to include a linker arm, allowing it to be immobilized on a solid support matrix, such as agarose (B213101) beads. researchgate.netnih.gov This "bait"-functionalized matrix is then incubated with a complex biological sample, like a cell lysate, which contains a vast array of proteins in their native state. researchgate.net Proteins that have a specific affinity for the immobilized compound will bind to it, while non-binding proteins are washed away. researchgate.net

To distinguish true binding partners from non-specific interactions, several control experiments are essential. These include using a matrix without the immobilized compound or pre-treating the lysate with an excess of the free, non-immobilized compound to competitively block the specific binding sites on the target proteins. researchgate.net Following enrichment, the specifically bound proteins are eluted and subsequently identified and quantified using high-resolution mass spectrometry. researchgate.net

Alternative derivatization-free methods, such as Thermal Proteome Profiling (TPP) , have also emerged as powerful tools for target deconvolution. nih.govox.ac.uk TPP measures changes in the thermal stability of proteins across the proteome upon ligand binding. The interaction of a drug with its target protein typically confers thermal stabilization, which can be detected by quantifying the amount of soluble protein remaining at different temperatures using mass spectrometry. nih.gov This method allows for target identification in a more native cellular environment, including intact cells or lysates, without the need for chemical modification of the compound. nih.govox.ac.uk

Enzyme Assays and Inhibition Kinetics

Research into structurally related pyrimidine (B1678525) compounds has demonstrated their potential as potent enzyme inhibitors. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. researchgate.net

Bioactivity of these compounds was assessed using the Ellman's method, a colorimetric assay to measure AChE activity. researchgate.net The results indicated that many of these pyrimidine derivatives displayed significant inhibitory activity against AChE. researchgate.net The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. researchgate.net

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of a Representative Pyrimidine Derivative (Compound 6g)

CompoundTarget EnzymeIC50 (µM)Selectivity (BuChE IC50 / AChE IC50)
Compound 6gAChE0.908.3-fold
Compound 6gBuChE7.53

Data derived from research on 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives. researchgate.net

Further mechanistic studies were conducted to understand how these compounds inhibit the enzyme. Enzyme inhibition kinetics analysis revealed that a lead compound from this series acted as a mixed-type inhibitor of AChE. researchgate.net This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). researchgate.net

The pyrimidine scaffold is versatile and has been incorporated into inhibitors for various other enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), and various protein kinases, highlighting the broad potential for this compound to engage with enzymatic targets. mdpi.comnih.govnih.gov

Receptor Binding Studies

The benzylpiperazine moiety is a well-known pharmacophore for targeting specific receptor systems, particularly sigma (σ) receptors. nih.gov Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. nih.gov These assays utilize a radiolabeled ligand (e.g., [³H]-pentazocine for σ₁ receptors) that is known to bind to the target receptor with high affinity. nih.gov

In these experiments, membrane homogenates from tissues expressing the target receptor (e.g., guinea pig brain) are incubated with the radioligand in the presence of varying concentrations of the test compound. nih.gov The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50 value, from which the inhibitory constant (Ki) is calculated. nih.gov The Ki value represents the intrinsic affinity of the compound for the receptor.

Studies on benzylpiperazine and benzylpiperidine derivatives have demonstrated high affinity and selectivity for σ₁ receptors over σ₂ receptors. nih.govnih.gov

Table 2: Sigma Receptor (σR) Binding Affinities of Representative Benzylpiperazine/Benzylpiperidine Derivatives

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity (Ki σ₂ / Ki σ₁)
Lead Compound 8σ₁RN/A432
Derivative 15σ₁R1.6886
Derivative 24σ₁RN/A423
Pyridine (B92270) Derivative 5hσ₁R1.45290-fold over σ₂R

Data derived from studies on benzylpiperazine and polyfunctionalized pyridine derivatives. nih.govnih.gov

These results indicate that compounds containing the benzylpiperazine core, such as this compound, are strong candidates for high-affinity ligands of the σ₁ receptor. The σ₁ receptor is a unique transmembrane protein, distinct from G protein-coupled receptors, that resides in the endoplasmic reticulum and modulates various signaling processes, including calcium signaling. nih.govnih.gov

Elucidation of Signaling Pathways Modulated by this compound

Following target identification, research focuses on understanding how engagement with these targets translates into changes in intracellular signaling pathways, ultimately producing a cellular response.

Upstream and Downstream Signaling Events

The modulation of a target protein by a compound like this compound initiates a cascade of signaling events. For example, if the compound inhibits a protein kinase, the phosphorylation of that kinase's downstream substrates will be reduced.

Studies on related triazolopyrimidine derivatives have shown they can suppress the ERK signaling pathway , which is crucial for regulating cell growth and is often hyperactivated in cancers. nih.gov Inhibition of this pathway was demonstrated by observing decreased phosphorylation levels of key protein components. nih.gov

Upstream Events: The binding of the compound can inhibit upstream kinases in the cascade, such as c-Raf and MEK1/2. nih.gov

Downstream Events: This upstream inhibition leads to a reduction in the phosphorylation and activation of the primary downstream effectors, ERK1/2. nih.gov The inactivation of ERK1/2 then affects its ability to phosphorylate its own targets in the cytoplasm and nucleus, leading to changes in gene expression and cellular processes like proliferation and survival. nih.gov

Given the affinity of the benzylpiperazine scaffold for sigma receptors, another relevant pathway is the modulation of calcium (Ca²⁺) signaling. nih.gov Sigma-1 receptors are known to influence Ca²⁺ signaling between the endoplasmic reticulum and mitochondria, which can have profound effects on a wide range of cellular functions. nih.gov Furthermore, related pyrimidine derivatives have been shown to act as agonists for G-protein coupled receptors like GPR119, which signals through the production of the second messenger cyclic AMP (cAMP). nih.gov

Reporter Gene Assays and Gene Expression Profiling

To quantify the activity of specific signaling pathways, reporter gene assays are commonly employed. nih.govnih.gov These assays are a cornerstone for defining the functional consequences of receptor or enzyme modulation. nih.gov In this system, cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of a specific transcriptional response element. nih.gov The activity of the signaling pathway of interest is then measured by the amount of light produced by the luciferase enzyme. nih.gov

For instance, to test if this compound modulates a cAMP-dependent pathway (as suggested by activity at GPR119), a reporter construct containing a cAMP Response Element (CRE) driving luciferase expression would be used. nih.govnih.gov An increase or decrease in luminescence following treatment with the compound would provide a quantitative measure of pathway activation or inhibition. nih.gov

While reporter assays are excellent for interrogating a specific, predefined pathway, gene expression profiling techniques like DNA microarrays or RNA-sequencing (RNA-seq) offer a global, unbiased view of the compound's impact on cellular transcription. By treating cells with the compound and analyzing changes across the entire transcriptome, researchers can identify entire networks of genes and signaling pathways that are upregulated or downregulated. This approach can reveal novel mechanisms of action and help to build a comprehensive picture of the compound's cellular effects, corroborating findings from target-based assays and potentially uncovering new signaling axes modulated by this compound.

Preclinical in Vitro Pharmacological and Biological Evaluation of 2 4 Benzylpiperazin 1 Yl Pyrimidine

Cell-Based Assays for Biological Activity

Cell-based assays are fundamental in preclinical research to determine the biological effects of a chemical compound on living cells. For derivatives containing the pyrimidine (B1678525) and piperazine (B1678402) scaffolds, these assays have primarily focused on anticancer properties, evaluating their impact on cell viability, programmed cell death, and cell cycle progression. researchgate.net

Cell Viability and Proliferation Assays (e.g., MTT, BrdU)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan (B1609692) product. The quantity of formazan is directly proportional to the number of living cells.

Several studies have utilized the MTT assay to evaluate the antiproliferative effects of pyrimidine and piperazine derivatives. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma). Similarly, the cytotoxic effects of certain 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were evaluated against the MCF7 breast cancer cell line. Another study investigated a novel ciprofloxacin (B1669076) derivative containing a piperazin-1-yl moiety, demonstrating a dose-dependent antiproliferative effect on HCT116 (colorectal) and A549 (lung) cancer cells.

In one study, a nitrogen-containing pyrimidine compound, identified as RDS 3442, was shown to effectively kill colon, breast, and brain cancer cells. researchgate.net Furthermore, a series of researchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were tested for their antiproliferative activities against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cell lines using the MTT assay.

The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay is another method to quantify cell proliferation. It relies on the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells, which is then detected using an anti-BrdU antibody.

Apoptosis and Cell Cycle Analysis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Compounds that can induce apoptosis are promising candidates for cancer therapy. Flow cytometry is a common technique used to analyze both apoptosis and the cell cycle.

Studies on structurally related compounds show significant effects on these processes. For example, a piperazinyl ciprofloxacin derivative was found to induce apoptosis in HCT116 and A549 cancer cells. This was accompanied by an overexpression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. Similarly, a pyrimidine derivative, RDS 3442, was identified as a potent inducer of apoptosis. researchgate.net

Cell cycle analysis reveals whether a compound can halt cell division at specific checkpoints. A ciprofloxacin derivative with a piperazine moiety was shown to cause cell cycle arrest at the G2/M phase in both HCT116 and A549 cells. In another study, a dispiropiperazine derivative also induced G2/M phase arrest in SW480 human cancer cells. Other related compounds, such as a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline-4,6-dione, were found to cause cell cycle arrest in the S phase in MCF7 breast cancer cells, mediated by the upregulation of caspase-3 and the tumor suppressor gene p53.

Functional Assays in Specific Cell Lines (e.g., neuronal, immune, cancer cells)

Functional assays in specific cell lines help to elucidate the mechanism of action of a compound. Derivatives of pyrimidine and piperazine have been evaluated in a variety of cell types.

Cancer Cells: In cancer cell lines, beyond viability and apoptosis, functional assays can assess the inhibition of key signaling pathways. For example, benzyl (B1604629) 2-(1H-imidazol-1-yl) pyrimidine analogues were evaluated for their antiproliferative activity against the A375P human melanoma cell line and the U937 human leukemic monocyte lymphoma cell line. One compound from this series, 10c , was found to be a highly potent inhibitor of the BRAF V600E mutation, a key driver in melanoma.

Neuronal Cells: A series of 2,5-disubstituted researchgate.net-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were screened using spontaneous Ca2+ oscillations in cortical neurons to identify compounds with potential anticonvulsant activity. The active compounds were found to act primarily as positive modulators of the GABAA receptor, a key target in the treatment of epilepsy.

Other Cell Lines: In HEK293T cells, which are widely used in cell biology and receptor research, a series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives were evaluated for their agonistic activity against the human G-protein coupled receptor 119 (GPR119), a target for diabetes and obesity.

Enzyme Inhibition and Activation Studies

Many drugs exert their effects by inhibiting or activating specific enzymes. The pyrimidine scaffold is a core component of many known enzyme inhibitors. researchgate.net

IC50 and Ki Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biochemical or biological function. It indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) is an absolute measure of the binding affinity of the inhibitor. These values are critical for characterizing the potency of a potential drug.

Numerous studies have determined the IC50 values for pyrimidine and piperazine derivatives against various enzymes. For instance, a pyrazolo[3,4-d]pyrimidine derivative, compound 5b , was found to strongly inhibit Epidermal Growth Factor Receptor (EGFR) activity. In another study, a benzyl pyrimidine analogue, compound 10c , showed potent inhibition of BRAF V600E and CRAF kinases with IC50 values of 38.3 nM and 8.79 nM, respectively. Similarly, certain acridine (B1665455) hybrids were shown to inhibit topoisomerase I and II, with one compound demonstrating an IC50 of 7.33 µM against Topo-II.

Table 1: IC50 Values for Selected Pyrimidine/Piperazine Derivatives Against Various Enzymes

Compound/Derivative Class Target Enzyme IC50 Value Reference
Phenylpyrazolo[3,4-d]pyrimidine (cpd 5b) EGFR Not specified (potent)
Benzyl pyrimidine analogue (cpd 10c) BRAF V600E 38.3 nM
Benzyl pyrimidine analogue (cpd 10c) CRAF 8.79 nM
Acridine/Sulfonamide Hybrid (cpd 7c) Topoisomerase II 7.33 µM
2,4-diamino-benzylpyrimidine (cpd 28) P. carinii DHFR 23 nM
2,4-diamino-benzylpyrimidine (cpd 28) T. gondii DHFR 5.5 nM
2,4-diamino-benzylpyrimidine (cpd 28) M. avium DHFR 1.5 nM
Oxazolo[5,4-d]pyrimidine (cpd 17) Aurora Kinase A 1-50 nM

Selectivity Profiling Against Related Enzyme Families

Selectivity is a crucial aspect of drug design, as it helps to minimize off-target effects. Selectivity profiling involves testing a compound against a panel of related enzymes to determine its specificity.

Kinase Selectivity: Phenylpyrazolo[3,4-d]pyrimidine derivatives were tested against a panel of cancer-related kinases, including EGFR, VEGFR-2, and Topo-II. Compound 5b was found to be a highly selective inhibitor of EGFR, with 20-fold greater selectivity over VEGFR-2. The benzyl pyrimidine analogue 10c was also noted for its selective inhibition of CRAF over BRAF.

Lactate (B86563) Dehydrogenase (LDH) Isoform Selectivity: In a study of nitrogen-containing pyrimidine compounds, derivatives were tested against both the human lactate dehydrogenase A (hLDHA) and B (hLDHB) isoforms. Several compounds were found to be selective for the A isoform, which is often overexpressed in cancer cells. researchgate.net

Species Selectivity: For infectious diseases, it is desirable for a drug to inhibit the pathogen's enzyme without affecting the human counterpart. A study of 2,4-diamino-5-(substituted benzyl)pyrimidines as inhibitors of dihydrofolate reductase (DHFR) demonstrated significant species selectivity. One compound, 28 , was 510 times more potent against Toxoplasma gondii DHFR than trimethoprim (B1683648) and showed a 120-fold selectivity for the parasite's enzyme over rat DHFR. Another analogue, 29 , displayed an impressive 2200-fold selectivity for Mycobacterium avium DHFR over the rat enzyme.

Table 2: Compound Names Mentioned in the Article

Compound Name/Class
2-(4-Benzylpiperazin-1-yl)pyrimidine
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine
7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative
researchgate.netTriazolo[1,5-a]pyrimidine Indole Derivatives
Dispiropiperazine derivatives
Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione
Benzyl 2-(1H-imidazol-1-yl) pyrimidine analogues
2,5-disubstituted researchgate.net-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives
5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine
Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs
Acridine/Sulfonamide Hybrids
2,4-diamino-5-(substituted benzyl)pyrimidines
Oxazolo[5,4-d]pyrimidines
RDS 3442

Receptor Agonism/Antagonism and Modulatory Effects

The pharmacological profile of compounds containing the 2-(piperazin-1-yl)pyrimidine core is diverse, with activities reported across various receptor families. The benzylpiperazine moiety is a well-established pharmacophore that interacts with a range of biological targets, notably sigma receptors (σR), which are implicated in neurological disorders and pain modulation. nih.govnih.gov Derivatives of benzylpiperazine have been characterized for their affinity towards σ1 and σ2 receptors, often demonstrating selectivity for the σ1 subtype. nih.gov

Similarly, the pyrimidine ring is a privileged structure in medicinal chemistry, found in molecules targeting G-protein coupled receptors (GPCRs) and kinases. nih.govmdpi.com For instance, certain fused-pyrimidine derivatives have been identified as potent agonists for the human GPR119 receptor, a target for type 2 diabetes and obesity. nih.gov Furthermore, thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing a piperazine linker have been developed as high-affinity inverse agonists at the human A2A adenosine (B11128) receptor, a target in neurodegenerative disorders like Parkinson's disease. nih.gov

Concentration-response studies are fundamental to quantifying the potency of a compound at its molecular target. For derivatives structurally related to this compound, researchers have determined inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) through various in vitro assays.

For example, a series of 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which shares the benzylpiperazine core, was evaluated for sigma receptor affinity. The lead compound in this series demonstrated a high affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM. nih.gov In another study, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, a compound with a benzyl group linked to a piperidine (B6355638) ring (structurally similar to piperazine), showed a Kᵢ of 1.45 nM for the human σ₁ receptor. nih.gov

In the context of enzyme inhibition, derivatives such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates were assessed for their ability to inhibit monoamine oxidase A (MAO-A), with certain analogues showing IC₅₀ values of 23.10 µM and 24.14 µM. nih.gov For acetylcholinesterase (AChE), a key target in Alzheimer's disease, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were developed, with the most potent compound exhibiting an IC₅₀ of 0.90 µM. researchgate.net

Table 1: Receptor Binding Affinities and Enzyme Inhibition of Related Compounds

Compound Class Target Assay Type Potency (Kᵢ / IC₅₀)
Benzylpiperazine Derivatives σ₁ Receptor Radioligand Binding Kᵢ = 1.6 nM
Benzylpiperidine Derivatives σ₁ Receptor Radioligand Binding Kᵢ = 1.45 nM
2-(Pyrimidin-2-yl)piperazine Derivatives MAO-A Enzyme Inhibition IC₅₀ = 23.10 µM
2-(Phenylpiperazin-1-yl)pyrimidine Derivatives Acetylcholinesterase (AChE) Enzyme Inhibition IC₅₀ = 0.90 µM
Thiazolo[5,4-d]pyrimidine Derivatives A₂ₐ Adenosine Receptor Radioligand Binding Kᵢ = 8.62 nM

Functional selectivity refers to a compound's ability to preferentially modulate specific downstream signaling pathways of a single receptor or to show selectivity between different receptor subtypes. This is a critical aspect of modern drug discovery for developing therapies with improved efficacy and reduced side effects.

High selectivity for σ₁ over σ₂ receptors has been a key objective in the development of benzylpiperazine-based ligands. nih.gov In one study, the lead compound showed a σ₁ affinity (Kᵢ) of 1.6 nM and a selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 886, a significant improvement over reference ligands. nih.gov Another series based on a benzylpiperidine structure achieved a 290-fold selectivity for the σ₁ receptor over the σ₂ subtype. nih.gov

Selectivity has also been demonstrated between different enzymes. For instance, the most potent 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative was found to be a selective AChE inhibitor, with an IC₅₀ of 0.90 µM for AChE and 7.53 µM for the related enzyme butyrylcholinesterase (BuChE), yielding a selectivity index of 8.3. researchgate.net In the realm of cancer therapeutics, 2,4,5-trisubstituted pyrimidine compounds have been rationally designed as inhibitors of cyclin-dependent kinase 9 (CDK9), with some analogues showing approximately 90-fold to 156-fold selectivity for CDK9 over the closely related CDK2. cardiff.ac.uk

In Vitro Efficacy in Disease Models (cellular level)

The therapeutic potential of a compound is often initially explored using cellular models that replicate aspects of human diseases. Derivatives sharing the core structure of this compound have been evaluated in cellular models of neurodegeneration, inflammation, and cancer.

The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors. A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as potential AChE inhibitors to address the cognitive decline associated with the disease. researchgate.net The most promising compound from this series was identified as a mixed-type inhibitor with potent activity against AChE. researchgate.net In a different approach, piperazinyl pyrimidines have been investigated as γ-secretase modulators, which are of potential use in Alzheimer's treatment by selectively inhibiting the production of amyloid-beta 42 (Aβ42) over Aβ40. nih.gov Additionally, molecular hybrids containing a benzylpiperidine moiety have demonstrated neuroprotective effects in non-differentiated SH-SY5Y neuroblastoma cell lines treated with hydrogen peroxide, a model for oxidative stress in neurodegeneration. nih.govresearchgate.net

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of pyrimidine derivatives has been assessed in cellular models, often using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In these models, researchers measure the inhibition of key inflammatory mediators. For example, certain morpholinopyrimidine derivatives, which share the pyrimidine core, were shown to inhibit the production of nitric oxide (NO) and dramatically reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. researchgate.net Similarly, methyl salicylate (B1505791) derivatives bearing a piperazine moiety were found to attenuate LPS-induced COX-2 up-regulation in RAW264.7 cells, indicating that the piperazine scaffold can be a key component for anti-inflammatory activity. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of COX enzymes, which are critical for producing pro-inflammatory prostaglandins. nih.govnih.gov

The pyrimidine scaffold is a cornerstone of many anticancer drugs. mdpi.com The antiproliferative activity of various benzylpiperazine and pyrimidine derivatives has been evaluated against a range of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay.

One study on N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines, which contains the exact benzylpiperazine moiety, found potent antiproliferative activity. nih.gov The lead compound, 7a, exhibited IC₅₀ values ranging from 0.029 to 0.147 µM against four cancer cell lines (A549, H460, HT-29, and HepG2). This compound was also shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis. nih.gov

Other studies on different pyrimidine derivatives have also shown significant cytotoxic effects. nih.govnih.gov For example, 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives displayed potent anticancer activities against HepG2, HeLa, and MCF-7 cells, with IC₅₀ values in the low micromolar range. nih.gov The anticancer mechanism for pyrimidine derivatives can involve the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) or key signaling proteins such as topoisomerase IIα. cardiff.ac.uknih.gov

Table 2: In Vitro Anticancer Activity of Related Pyrimidine and Benzylpiperazine Derivatives

Compound Class Cell Line Activity (IC₅₀ / GI₅₀)
N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines A549 (Lung) 0.029 µM
H460 (Lung) 0.034 µM
HT-29 (Colon) 0.147 µM
HepG2 (Liver) 0.046 µM
2-anilino-4-(benzimidazol-1-yl)pyrimidines MCF-7 (Breast) 2.18 µM
HepG2 (Liver) 3.56 µM
HeLa (Cervical) 6.39 µM
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives Colo-205 (Colon) Good Activity
MDA-MB 231 (Breast) Good Activity
IMR-32 (Neuroblastoma) Good Activity
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives HUH7 (Liver) GI₅₀ = 0.31 µM
HCT-116 (Colon) GI₅₀ = 0.44 µM
MCF7 (Breast) GI₅₀ = 1.91 µM

Bioavailability and Metabolic Stability in Cellular Systems (Excluding human data)

Permeability Assays (e.g., Caco-2, PAMPA)

No data available.

Microsomal Stability and Hepatocyte Incubation (non-human origin)

No data available.

Preclinical in Vivo Pharmacological and Biological Evaluation of 2 4 Benzylpiperazin 1 Yl Pyrimidine Excluding Dosage, Administration, Safety, Human Trials

In Vivo Efficacy in Animal Models of Disease

No publicly available scientific literature was identified that reported the in vivo efficacy of 2-(4-Benzylpiperazin-1-yl)pyrimidine in animal models of disease.

Rodent Models of Neurological Disorders

There are no available research findings on the evaluation of this compound in rodent models of neurological disorders.

Murine Models of Inflammatory Conditions

There is no available research on the efficacy of this compound in murine models of inflammatory conditions.

Xenograft and Syngeneic Models of Cancer

No studies were found that investigated the anti-cancer efficacy of this compound in xenograft or syngeneic models.

Pharmacodynamic Biomarker Analysis In Vivo

No in vivo pharmacodynamic biomarker analyses for this compound have been reported in the available scientific literature.

Gene Expression Changes in Target Tissues

There is no published data on the effects of this compound on gene expression in target tissues in vivo.

Protein Modulation in Biological Samples

There are no published findings regarding the modulation of proteins in biological samples following the administration of this compound in an in vivo setting.

Metabolite Profiling as Pharmacodynamic Readouts

While specific metabolite profiling studies for this compound are not extensively available in the public domain, the metabolic fate of structurally related benzylpiperazine compounds provides a predictive framework. For instance, studies on N-benzylpiperazine (BZP) in rats have identified key metabolic pathways. The primary metabolites identified were para-hydroxy-BZP (p-OH-BZP) and meta-hydroxy-BZP (m-OH-BZP), formed through aromatic hydroxylation of the benzyl (B1604629) ring. nih.gov In these studies, p-OH-BZP was found to be the major metabolite. nih.gov

Following administration in rat models, a significant portion of the metabolites is excreted in the urine. nih.gov The cumulative urinary excretion of p-OH-BZP was approximately 25% of the administered dose within 48 hours, with about half of this being in the form of a glucuronide conjugate. nih.gov The parent compound, BZP, was also detected unchanged in the urine, but to a lesser extent. nih.gov Such metabolite profiles serve as crucial pharmacodynamic readouts, indicating the extent and pathways of in vivo biotransformation. The identification and quantification of these metabolites in biological matrices like plasma and urine are essential for understanding the compound's clearance and potential for active metabolites.

Table 1: Illustrative Metabolite Excretion Profile for N-Benzylpiperazine in Rats (Note: This data is for the related compound N-Benzylpiperazine and is intended to be illustrative of the type of data obtained in metabolite profiling studies.)

CompoundCumulative Urinary Excretion (48h, % of Dose)Metabolic Pathway
p-Hydroxy-BZP~25%Aromatic Hydroxylation
m-Hydroxy-BZP~2%Aromatic Hydroxylation
Unchanged BZP~6.7%-

Tissue Distribution and Biodistribution Studies (Preclinical)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential for treating central nervous system (CNS) disorders. While direct experimental data on the BBB penetration of this compound is limited, the known psychoactive effects of the parent compound, benzylpiperazine (BZP), strongly indicate that it does penetrate the CNS. researchgate.net The structural characteristics of many benzylpiperazine derivatives are designed to enhance brain penetrance. The mood- and behavior-altering effects observed in preclinical and recreational use contexts for BZP and its analogues are indirect but compelling evidence of their ability to cross the BBB and engage with neural targets. researchgate.net Formal preclinical assessments would involve measuring the brain-to-plasma concentration ratio (Kp) in animal models to quantify the extent of CNS penetration.

Proof-of-Concept Studies in Preclinical Animal Models

Proof-of-concept studies for compounds like this compound in preclinical animal models are designed to demonstrate pharmacological activity relevant to a specific therapeutic indication. Given the structural similarity to other psychoactive piperazine (B1678402) derivatives, behavioral assessments would likely focus on CNS-related effects.

For instance, a study on the novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), utilized established behavioral paradigms in mice to assess its anxiolytic and antidepressant potential. nih.gov In the elevated plus-maze test, anxiolytic activity was demonstrated by an increase in the time spent in the open arms of the maze. nih.gov In the forced swimming test, a common model for screening antidepressant activity, a reduction in immobility time was observed. nih.gov These studies showed that LQFM192 produced both anxiolytic-like and antidepressant-like effects in a dose-dependent manner. nih.gov Similar behavioral models would be employed to characterize the in vivo pharmacological profile of this compound.

Table 2: Representative Behavioral Tests for CNS-Active Compounds (Note: This table lists common preclinical models and the behavioral outcomes measured, which would be applicable for assessing a compound like this compound.)

Behavioral TestPrimary Behavioral Outcome MeasuredPotential Therapeutic Indication
Elevated Plus-MazeTime spent in open arms vs. closed armsAnxiety
Forced Swimming TestDuration of immobilityDepression
Open Field TestLocomotor activity, exploratory behaviorSedation/Stimulation
Rotarod TestMotor coordination and balanceNeurological deficits

Following behavioral assessments, histopathological and immunochemical analyses of tissues, particularly from the brain, are often conducted to identify any structural or molecular changes resulting from compound administration. To date, there is no specific information available in the scientific literature regarding histopathological or immunochemical studies conducted on tissues from animals treated with this compound. Such analyses would be a critical component of more advanced preclinical evaluations to understand the compound's long-term effects on tissue morphology and cellular markers.

Computational Chemistry and Molecular Modeling Studies of 2 4 Benzylpiperazin 1 Yl Pyrimidine

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for predicting the binding affinity and interaction patterns of ligands like 2-(4-benzylpiperazin-1-yl)pyrimidine and its derivatives.

Binding Mode Analysis and Pose Prediction

Molecular docking studies on derivatives containing the benzylpiperazinyl-pyrimidine core have provided detailed insights into their binding modes with various protein targets, most notably acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.govresearchgate.netresearchgate.net

Research on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which contain the core structure of interest, revealed a binding mode within the AChE active site that is comparable to the approved drug donepezil. researchgate.net Similarly, studies on 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have shown that these molecules can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netresearchgate.net This dual-site binding is a sought-after characteristic for next-generation Alzheimer's therapeutics.

The predicted poses highlight several key intermolecular interactions responsible for stabilizing the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine (B1678525) and piperazine (B1678402) rings often act as hydrogen bond acceptors, forming connections with amino acid residues like asparagine. researchgate.netresearchgate.net

π-π Stacking: The aromatic pyrimidine and benzyl (B1604629) rings frequently engage in π-π stacking or π-π interactions with aromatic residues in the binding pocket, such as tryptophan and phenylalanine. researchgate.netresearchgate.netnih.gov

Hydrophobic Interactions: The benzyl and piperazine groups contribute to hydrophobic interactions within the active site, further anchoring the ligand. nih.gov

Table 1: Summary of Predicted Interactions for Benzylpiperazinyl-Pyrimidine Derivatives
Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Interaction TypesReference
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamidesAcetylcholinesterase (AChE)Trp84, Phe330, Gly116, Asn289π-π Stacking, π-Amide, Hydrogen Bond researchgate.netresearchgate.net
N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amineAChEPeripheral Anionic Site (PAS) residuesHydrophobic and Aromatic Interactions nih.gov
Phenyl-piperazine scaffoldseIF4A1 HelicasePhe52, Arg362, Arg365π-stacking, Hydrogen Bonds, Water Bridges nih.gov

Scoring Functions and Docking Validation

After generating potential binding poses, scoring functions are employed to rank them based on their predicted binding affinity. These mathematical functions estimate the free energy of binding, with more negative scores typically indicating a more favorable interaction. remedypublications.comjetir.org The Glide Score is one such function used in docking studies of pyrimidine derivatives. rjptonline.org

Validation is a critical step to ensure the reliability of a docking protocol. nih.gov A common validation method involves "re-docking," where a known co-crystallized ligand is removed from the protein's binding site and then docked back in using the computational algorithm. The accuracy of the protocol is confirmed if the predicted pose has a low root-mean-square deviation (RMSD) value (typically <2.0 Å) compared to the original crystallographic position. nih.gov This process affirms that the chosen docking parameters can accurately reproduce a known binding mode. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for assessing the conformational stability of the docked pose and understanding the flexibility of both the ligand and the protein. researchgate.net

Trajectory Analysis and Interaction Energetics

An MD simulation generates a trajectory, which is a series of snapshots of the system at different time points. Analysis of this trajectory can confirm the stability of the initial docking pose and key interactions. nih.gov Several parameters are monitored to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over the simulation time suggests the complex has reached equilibrium. acs.orgmdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. mdpi.com

Beyond stability, MD trajectories can be used to calculate binding free energies with greater accuracy than docking scores alone. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for this purpose, providing a more refined estimate of the binding affinity by considering solvation effects. researchgate.netmdpi.com

Table 2: Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
ParameterPurposeTypical FindingReference
RMSDAssess overall complex stabilityLow and stable values indicate an equilibrated and stable complex. acs.orgmdpi.com
RMSFIdentify flexible protein regionsLower fluctuations in the binding site indicate stabilization by the ligand. mdpi.com
Radius of Gyration (Rg)Evaluate protein compactnessA consistent value suggests the protein structure remains intact. mdpi.com
MM/GBSACalculate binding free energyProvides a quantitative estimate of binding affinity. researchgate.netmdpi.com

Water Network and Solvent Effects

Water molecules within a protein's binding site are not merely a passive solvent but can play a critical structural and thermodynamic role in ligand binding. nih.govacs.org They can form hydrogen bond bridges that mediate interactions between the ligand and the protein. ingentaconnect.com The displacement of these water molecules upon ligand binding can have significant energetic consequences. Releasing highly ordered, "unhappy" water molecules into the bulk solvent is entropically favorable and can be a key driver of binding affinity. acs.orgnih.gov

Computational methods like WaterFLAP can predict the location and thermodynamic properties of water molecules in a binding site. acs.org While specific studies on the water networks surrounding this compound are not extensively documented, this area of analysis is crucial. Understanding the role of specific water molecules allows for rational drug design strategies, such as modifying a ligand to displace an energetically unfavorable water molecule or to incorporate a functional group that mimics a stabilizing water-mediated interaction. ingentaconnect.comnih.govmtak.hu

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify new chemical entities that are likely to be active at a specific target. mdpi.comyoutube.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for optimal molecular interactions with a target receptor. mdpi.com

A pharmacophore model can be generated based on the structure of a known active compound, such as a potent derivative of this compound. This model then serves as a 3D query for virtual screening, a process that rapidly searches large databases of chemical compounds. nih.govnih.gov The goal is to identify molecules from the database that match the pharmacophore model and, therefore, have a high probability of binding to the same biological target. nih.govresearchgate.net This approach is significantly faster than high-throughput experimental screening and helps to prioritize a smaller, more manageable number of compounds for synthesis and biological testing. mdpi.com Studies on related pyrimidine structures have successfully used this integrated approach of pharmacophore modeling, virtual screening, and molecular docking to identify novel and potent inhibitors. mdpi.comnih.gov

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore modeling is a crucial step in drug discovery, enabling the identification of essential structural features required for biological activity. For pyrimidine derivatives, both ligand-based and structure-based approaches are employed to develop robust pharmacophore models.

Ligand-Based Pharmacophore Generation: This method is utilized when the three-dimensional structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their bioactivity. For instance, a study on 2-(4-methylsulfonylphenyl)pyrimidine derivatives, known COX-2 inhibitors, resulted in a five-point pharmacophore model. This model comprised four hydrogen bond acceptors and one hydrogen bond donor, providing a template for designing new inhibitors with potentially improved potency. nih.gov

Structure-Based Pharmacophore Generation: When the crystal structure of the target protein is available, a structure-based approach can be employed. This involves analyzing the interactions between the ligand and the active site of the protein to identify key pharmacophoric features. Molecular docking studies of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have revealed that interactions such as hydrogen bonds and π-π stacking are crucial for inhibitory activity. researchgate.netresearchgate.net These insights are then translated into a pharmacophore model that can be used to screen for new molecules with similar binding capabilities.

A summary of pharmacophoric features identified in studies of related pyrimidine and piperazine derivatives is presented below.

FeatureDescriptionRole in Binding
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Crucial for interaction with specific amino acid residues in the target's active site. nih.gov
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.Forms key interactions to anchor the ligand within the binding pocket. nih.gov
Aromatic RingA planar, cyclic, conjugated system.Participates in π-π stacking and hydrophobic interactions with aromatic residues of the target. researchgate.net
Hydrophobic GroupA nonpolar group that avoids water.Occupies hydrophobic pockets within the active site, contributing to binding affinity. nih.gov
Positive IonizableA group that can carry a positive charge.Interacts with negatively charged residues or the cationic active site of enzymes like AChE. nih.gov

In Silico Library Screening for Novel Scaffolds

Virtual or in silico screening of large chemical libraries is a time and cost-effective strategy for identifying novel chemical scaffolds with desired biological activity. This process utilizes the previously generated pharmacophore models or docking protocols to filter extensive databases of compounds.

The 2-(piperazin-1-yl)pyrimidine fragment is recognized as a valuable scaffold in the design of drugs, particularly for conditions like Alzheimer's disease. researchgate.net By employing this core structure as a query in virtual screening campaigns, researchers can identify new derivatives with potentially high affinity for the target of interest. For example, a pharmacophore model derived from active this compound analogues can be used to search databases like ZINC or PubChem for commercially available or synthetically accessible compounds that match the pharmacophoric features. These "hits" can then be subjected to further computational analysis, such as molecular docking and ADME prediction, before being selected for chemical synthesis and biological evaluation. pharmacophorejournal.com This hierarchical approach streamlines the drug discovery process, focusing resources on the most promising candidates.

ADME Prediction (Preclinical relevance, excluding human data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles. mdpi.com For derivatives of this compound, various computational tools and models are employed to assess their drug-like properties. nih.gov

Prediction of Absorption and Distribution Properties

The absorption and distribution of a drug molecule are heavily influenced by its physicochemical properties. In silico tools are used to predict key parameters that govern these processes.

Key Predicted ADME Properties for Pyrimidine and Piperazine Derivatives

ParameterPredicted Value/RangeSignificance
Gastrointestinal (GI) Absorption HighIndicates good potential for oral bioavailability. chemrevlett.com
Blood-Brain Barrier (BBB) Permeation Variable (Low to High)Predicts the ability of the compound to enter the central nervous system. mdpi.com
LogP (Lipophilicity) < 5Adherence to Lipinski's rule of five suggests good membrane permeability. mdpi.com
Topological Polar Surface Area (TPSA) < 140 ŲA lower TPSA is generally associated with better cell permeability.
Aqueous Solubility Moderate to PoorAffects dissolution and subsequent absorption. mdpi.com

This table presents generalized predictions based on studies of various pyrimidine and piperazine derivatives and may not be specific to this compound itself.

Computational models often utilize parameters like the "BOILED-Egg" plot, which visualizes predicted gastrointestinal absorption and brain penetration based on lipophilicity (WLOGP) and polarity (TPSA). mdpi.com Compounds falling within the "white" region of the plot are predicted to have high gastrointestinal absorption. mdpi.com

Metabolic Hot Spot Prediction

Identifying potential sites of metabolism on a molecule is crucial for understanding its metabolic stability and potential for generating active or toxic metabolites. Computational programs like MetaSite™ can predict these "metabolic hot spots." nih.gov

For aromatic compounds, including the benzyl and pyrimidine rings of this compound, cytochrome P450 (CYP) enzymes are major contributors to metabolism. nih.gov In silico models predict that unsubstituted phenyl rings are often susceptible to hydroxylation. nih.gov Similarly, the pyrimidine ring can also be a site of metabolism. Introducing nitrogen atoms into an aromatic ring can alter the electron density and potentially block metabolic pathways, thereby increasing the compound's half-life. nih.gov By identifying these hot spots early, medicinal chemists can strategically modify the molecule, for example, by introducing blocking groups like fluorine, to improve its metabolic profile. nih.gov

In Silico Clearance Estimation

In silico clearance estimation provides a prediction of the rate at which a drug is removed from the body. This is a complex parameter influenced by various factors including metabolism and excretion. While direct in silico prediction of clearance values is challenging, computational models can provide qualitative or semi-quantitative estimates.

These models often integrate predictions of metabolic stability (e.g., from CYP inhibition models) and physicochemical properties. For instance, compounds predicted to be rapidly metabolized by major CYP isoforms (such as CYP3A4, CYP2D6, and CYP2C9) are likely to have higher clearance. nih.gov Similarly, properties like plasma protein binding, which can be predicted in silico, also influence clearance. Tools like the SwissADME web service provide predictions for inhibition of major CYP enzymes, which can be indicative of a compound's metabolic fate and potential for drug-drug interactions. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization of 2 4 Benzylpiperazin 1 Yl Pyrimidine in Preclinical Models Excluding Human Data, Dosage, Administration

Absorption and Distribution Kinetics in Preclinical Species

The absorption and distribution of a compound are critical determinants of its potential therapeutic efficacy. Preclinical studies in rodent models provide initial insights into these pharmacokinetic parameters.

Oral Bioavailability in Rodents

Data on the oral bioavailability of 2-(4-Benzylpiperazin-1-yl)pyrimidine is not directly available. However, studies on structurally related pyrimidine (B1678525) derivatives offer valuable insights. For instance, a study on 4-benzylaminopyrimidine-5-carboxamide derivatives, specifically 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, demonstrated an oral bioavailability of 25% in mice. nih.gov In a different study, a pyrazolo-pyridone inhibitor initially showed poor oral bioavailability of 15% in mice. nih.gov However, through structural modifications aimed at mitigating oxidative metabolism and increasing solubility, the oral bioavailability of a subsequent analog was dramatically improved to 92%. nih.gov These findings underscore that while a parent compound in this class might exhibit moderate to low oral absorption, there is significant potential for enhancement through chemical optimization.

Oral Bioavailability of Structurally Related Compounds in Rodents
CompoundCompound TypeSpeciesOral Bioavailability (%)Reference
2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamidePyrimidine DerivativeMouse25 nih.gov
Pyrazolo-pyridone Inhibitor (Initial Compound)Pyrazolo-pyridone InhibitorMouse15 nih.gov
Pyrazolo-pyridone Inhibitor (Optimized Analog)Pyrazolo-pyridone InhibitorMouse92 nih.gov

Tissue Distribution Profiles

Specific studies detailing the tissue distribution of this compound were not identified. However, research on other compounds provides a general framework for how such molecules might distribute in vivo. For example, a study on a pentachlorodiphenyl ether in rats showed that the compound was distributed in all examined tissues, with the highest concentrations found in fat, followed by the skin, liver, kidney, and muscle. nih.gov The lipophilicity of a compound, conferred by moieties such as the benzyl (B1604629) group in this compound, often governs its propensity to accumulate in adipose tissue. The distribution to organs like the liver and kidneys is also expected, given their roles in metabolism and excretion.

Protein Binding Assays (non-human plasma)

The extent to which a compound binds to plasma proteins influences its free concentration and, consequently, its availability to exert pharmacological effects and undergo metabolism and excretion. While direct data for this compound is not available, understanding the protein binding of similar molecules is informative. For instance, studies on N-acetylgalactosamine-conjugated small interfering RNA (siRNA) in non-human primate, rat, and mouse plasma have been conducted to determine the unbound fraction. nih.gov Although siRNA represents a different class of molecule, the methodologies, such as ultrafiltration assays, are standard for determining plasma protein binding for a wide range of compounds. nih.gov The chemical structure of this compound, containing both aromatic and piperazine (B1678402) rings, suggests a likelihood of moderate to high plasma protein binding.

Metabolism and Excretion Pathways in Preclinical Models

The metabolic fate of a compound dictates its duration of action and the nature of its byproducts. Preclinical models are essential for identifying major metabolites and understanding the enzymes involved.

Identification of Major Metabolites (non-human)

Direct metabolic profiling of this compound has not been reported. However, studies on the metabolism of N-benzylpiperazine (BZP), a core structural component, in rats are highly relevant. The primary metabolite of BZP was identified as p-hydroxy-BZP, with m-hydroxy-BZP being a minor metabolite. nih.gov This suggests that aromatic hydroxylation of the benzyl group is a probable and significant metabolic pathway for this compound. nih.gov Within 48 hours, approximately 25% of the administered BZP dose was excreted as p-hydroxy-BZP and 2% as m-hydroxy-BZP. nih.gov A significant portion of the main metabolite was found to be in the form of a glucuronide conjugate, indicating phase II metabolism. nih.gov

Furthermore, research on a series of piperazin-1-ylpyridazines revealed that the major metabolites were two mono-hydroxylation products on the benzene (B151609) rings and oxidation at one of the nitrogen atoms in the piperazine ring. nih.gov This suggests that in addition to benzyl ring hydroxylation, N-oxidation of the piperazine moiety could be another metabolic route for this compound.

Potential Major Metabolites Based on Structurally Related Compounds in Rats
Parent CompoundMetabolic ReactionIdentified MetabolitesReference
N-Benzylpiperazine (BZP)Aromatic Hydroxylationp-hydroxy-BZP (major), m-hydroxy-BZP (minor) nih.gov
N-Benzylpiperazine (BZP)Phase II ConjugationGlucuronide conjugate of p-hydroxy-BZP nih.gov
Piperazin-1-ylpyridazinesAromatic HydroxylationMono-hydroxylation products on benzene rings nih.gov
Piperazin-1-ylpyridazinesN-oxidationOxidation at a piperazine nitrogen nih.gov

Enzyme Kinetics of Drug Metabolism (e.g., CYP inhibition/induction)

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of many xenobiotics. nih.gov Compounds containing a piperazine moiety have been shown to interact with these enzymes. Studies have demonstrated that certain piperazine-containing compounds can act as mechanism-based inactivators of CYP3A4. nih.gov This type of inhibition is time-dependent and can lead to significant drug-drug interactions. nih.govbiomolther.org

The piperazine scaffold itself has been identified as a structure that is likely to inhibit CYP3A4. sigmaaldrich.com While oxo-pyrimidine and pyrazine (B50134) structures are generally less likely to cause CYP inhibition, the presence of the piperazine group in this compound suggests a potential for interaction with CYP enzymes, particularly CYP3A4. sigmaaldrich.com The N-benzyl group could also be a substrate for CYP-mediated oxidation, as seen with N-benzyl-1-aminobenzotriazole's interaction with CYP2B1. nih.gov Therefore, it is plausible that the metabolism of this compound is mediated by CYP enzymes and that the compound itself may act as an inhibitor of certain CYP isoforms.

Excretion Routes (e.g., urinary, fecal)

The excretion of a compound from the body is a critical component of its pharmacokinetic profile, primarily occurring through urinary and fecal routes. The specific pathway for this compound would be determined by its physicochemical properties, such as polarity and molecular weight, which are influenced by its metabolism.

For the benzylpiperazine (BZP) moiety, preclinical and clinical studies have shown that it undergoes metabolism to form more polar metabolites. These metabolites, including 4-hydroxy-BZP and 3-hydroxy-BZP, are then often conjugated with glucuronic acid or sulfuric acid, which increases their water solubility and facilitates their elimination through the kidneys into the urine. europa.eu Therefore, it is plausible that a significant portion of this compound or its metabolites would be excreted via the urinary route.

The pyrimidine core is also subject to metabolic modifications. Depending on the other substituents, the pyrimidine ring can be hydroxylated or undergo other biotransformations. These metabolic processes also increase the polarity of the molecule, favoring renal clearance. Compounds with a pyrimidine structure have been noted for their role in various therapeutic agents, and their clearance is often dependent on such metabolic transformations.

Unmetabolized, more lipophilic compounds, or metabolites that are secreted into the bile, are typically eliminated through the feces. The extent to which this compound follows this path would depend on its resistance to metabolism and its affinity for biliary transporters. Without specific experimental data, the precise ratio of urinary to fecal excretion remains speculative.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a quantitative approach used in drug development to describe the relationship between drug concentration in the body over time (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics). nih.gov This modeling is instrumental in preclinical research for predicting therapeutic outcomes and designing clinical trials.

Correlation of Exposure with Efficacy Markers in Animal Models

In preclinical studies, establishing a correlation between the exposure to a drug and its efficacy is paramount. This involves measuring drug concentrations in plasma or target tissues (e.g., Cmax, AUC) and relating these to a specific pharmacological response or biomarker in an animal model of a disease.

For a compound like this compound, the choice of efficacy markers would depend on its intended therapeutic target. For instance, if it were being investigated as an anti-cancer agent, efficacy markers could include tumor growth inhibition in a xenograft mouse model. nih.gov Researchers would administer the compound to the animals and then measure both the drug levels in the blood and the size of the tumors over time. A positive correlation would show that higher drug exposure leads to greater tumor regression.

Similarly, if the compound were developed for a central nervous system disorder, efficacy markers might include changes in neurotransmitter levels or behavioral responses in relevant animal models. The goal is to identify the exposure levels that are associated with a desired therapeutic effect.

Development of PK/PD Models for Preclinical Translation

Once a correlation between exposure and efficacy is established, PK/PD models can be developed. These mathematical models can range from simple direct-effect models to more complex mechanism-based models. The choice of model depends on the nature of the drug's action and the time course of its effects.

For example, a model could be developed to describe the rate of tumor cell killing as a function of the concentration of this compound at the tumor site. Such a model would incorporate pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and pharmacodynamic parameters (the potency and maximal effect of the drug). nih.gov

These preclinical PK/PD models are invaluable for several reasons:

They help in understanding the dose-concentration-effect relationship.

They allow for the simulation of different dosing regimens to optimize the therapeutic effect while minimizing potential toxicity.

They can aid in the translation of preclinical findings to humans by providing a basis for selecting the first-in-human dose and predicting the likely therapeutic dose range. nih.gov

The development of robust PK/PD models is a key step in modern drug development, enabling more informed decision-making and potentially reducing the time and cost of bringing a new drug to market. nih.gov

Advanced Research Methodologies and Techniques Applied to 2 4 Benzylpiperazin 1 Yl Pyrimidine Research

Advanced Spectroscopic and Imaging Techniques

Fluorescence Resonance Energy Transfer (FRET) for Target Engagement

There is no available research that has utilized FRET-based assays to investigate the interaction of 2-(4-Benzylpiperazin-1-yl)pyrimidine with a specific biological target. Such studies would be instrumental in confirming direct binding to a protein of interest within a cellular context.

Surface Plasmon Resonance (SPR) for Binding Kinetics

No public data from SPR studies on this compound is available. This technique would be essential for determining the binding affinity, as well as the association and dissociation rate constants of the compound with a purified target protein, providing critical insights into the kinetics of the molecular interaction.

Microscopic Imaging of Cellular Localization

Information regarding the subcellular distribution of this compound is not documented. Studies employing techniques such as fluorescence microscopy with a labeled version of the compound would be required to visualize its accumulation within specific cellular compartments.

Proteomic and Metabolomic Profiling

Global Protein Expression Analysis

There are no published reports on the effects of this compound on the proteome. Global protein expression analysis, using methods like mass spectrometry-based proteomics, would be necessary to understand how the compound influences cellular protein levels, which could reveal its mechanism of action and potential off-target effects.

Targeted and Untargeted Metabolomics

The impact of this compound on the metabolome has not been characterized in the scientific literature. Both targeted and untargeted metabolomic studies would be required to assess how the compound alters cellular metabolic pathways, which could elucidate its functional consequences.

Gene Editing and Gene Silencing Approaches in Cellular Models

Gene editing and gene silencing technologies are pivotal in modern drug discovery for validating drug targets and understanding the mechanism of action of new compounds. biocompare.comnih.gov For a compound such as this compound, which belongs to a class of molecules known to interact with various cellular signaling pathways, these techniques are indispensable for confirming its specific molecular targets and downstream effects. nih.govwikipedia.org

CRISPR/Cas9 for Target Validation

The CRISPR/Cas9 system has revolutionized target identification and validation in drug discovery by enabling precise and permanent gene editing. biocompare.comhorizondiscovery.com This technology is particularly valuable for confirming whether the presumed molecular target of a compound is responsible for its observed phenotypic effects. horizondiscovery.com Given that pyrimidine (B1678525) derivatives have been identified as potent kinase inhibitors, a key application of CRISPR/Cas9 in the study of this compound would be to validate its putative kinase targets, such as Aurora Kinase A. nih.govacs.orgacs.org

A typical workflow for target validation using CRISPR/Cas9 would involve the following steps:

Generation of Knockout Cell Lines: A cell line relevant to the therapeutic area of interest (e.g., a cancer cell line with known overexpression of Aurora Kinase A) would be engineered using CRISPR/Cas9 to create a complete loss-of-function mutation in the gene encoding the putative target. horizondiscovery.comnih.gov

Comparative Analysis: The response of the wild-type and knockout cell lines to treatment with this compound would be compared. If the compound's biological activity (e.g., inhibition of cell proliferation) is significantly diminished in the knockout cells, it strongly suggests that the disrupted gene is indeed the primary target of the compound. biocompare.com

Resistance and Sensitization Screens: Genome-wide CRISPR screens can also be employed to identify genes that, when knocked out, confer resistance or sensitivity to the compound. nih.govaacrjournals.org This can reveal not only the primary target but also other proteins in the same pathway or compensatory signaling pathways. aacrjournals.org

The data from such experiments can be summarized in a table to clearly illustrate the compound's effect on different cell lines.

Cell LineGene EditedEffect of this compound on Cell Viability (IC50)
Wild-TypeNone100 nM
KnockoutAurora Kinase A>10,000 nM
ControlScrambled gRNA110 nM

RNA Interference for Pathway Elucidation

In the context of this compound, once a primary target like Aurora Kinase A is validated, RNAi can be used to map out the downstream consequences of its inhibition. This would involve:

Systematic Knockdown of Pathway Components: A library of siRNAs targeting various known components of the cell cycle and related signaling pathways would be used to systematically silence each gene.

Phenotypic Analysis: The effect of silencing each gene on the cellular response to this compound would be measured. For example, if silencing a particular protein potentiates or diminishes the compound's effect, it indicates that this protein is involved in the compound's mechanism of action. nih.gov

Pathway Mapping: By integrating the data from these experiments, a comprehensive map of the signaling pathway affected by the compound can be constructed. This can reveal dependencies and new potential targets for combination therapies. mdpi.com

The results of an RNAi screen could be presented as follows:

Gene SilencedCellular ProcessImpact on Sensitivity to this compound
PLK1Mitotic ProgressionIncreased Sensitivity
TP53Cell Cycle ArrestDecreased Sensitivity
MYCTranscriptionIncreased Sensitivity

High-Throughput Screening (HTS) and Automation in Compound Evaluation

HTS Assay Development and Optimization

The success of any HTS campaign relies on the development of a robust and reliable assay. nih.gov For kinase inhibitors, several assay formats are available, including biochemical assays that measure the direct inhibition of the purified enzyme and cell-based assays that assess the compound's effect in a more physiologically relevant context. thermofisher.comreactionbiology.comwiley.com

A common HTS assay for a kinase target like Aurora Kinase A would be a fluorescence-based biochemical assay. thermofisher.com The key steps in developing and optimizing such an assay include:

Reagent Preparation: This involves producing and purifying the recombinant kinase and selecting a suitable substrate that can be phosphorylated.

Assay Principle: A typical format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this setup, a fluorescently labeled antibody that recognizes the phosphorylated substrate is used. When the kinase is active, the substrate is phosphorylated, bringing the antibody and substrate in close proximity and generating a FRET signal. An inhibitor would prevent phosphorylation, leading to a decrease in the FRET signal. thermofisher.com

Optimization and Validation: The assay is miniaturized for use in high-density microplates (e.g., 384- or 1536-well plates) and optimized for parameters such as reagent concentrations, incubation times, and signal-to-background ratio. The robustness of the assay is quantified using statistical parameters like the Z'-factor. nih.gov

The following table summarizes the key parameters for a typical kinase HTS assay:

ParameterDescriptionTypical Value
Assay FormatBiochemical, TR-FRETHomogeneous, mix-and-read
Plate FormatHigh-density microplate384-well or 1536-well
Key ReagentsRecombinant Kinase, Substrate, ATP, Detection AntibodyCommercially or internally sourced
ReadoutFluorescence intensity ratioTime-resolved fluorescence
Quality ControlZ'-factor> 0.5

Robotic Systems for Compound Handling

A fully integrated robotic system for an HTS workflow would typically include:

Compound Management: Automated storage and retrieval systems for compound libraries, often in a climate-controlled environment to ensure compound integrity.

Liquid Handling: Robotic liquid handlers capable of accurately dispensing nanoliter to microliter volumes of compounds and reagents into the assay plates. nih.gov

Plate Handling: Robotic arms that transport microplates between different stations, such as dispensers, incubators, and readers. roboticsandautomationnews.com

Detection: Integrated plate readers that automatically measure the assay signal from each well.

Data Management: Sophisticated software that controls the entire workflow, collects the data, and performs initial analysis. labmanager.com

The use of such robotic systems allows for a continuous and efficient screening process, from compound plate preparation to final data acquisition, enabling the rapid identification of active compounds like this compound for further investigation. hamiltoncompany.com

Future Research Directions and Potential Applications of 2 4 Benzylpiperazin 1 Yl Pyrimidine in Translational Science

Exploration of Novel Therapeutic Areas for 2-(4-Benzylpiperazin-1-yl)pyrimidine

The foundational structure of this compound, which combines a pyrimidine (B1678525) ring with a benzylpiperazine side chain, suggests a wide range of potential pharmacological activities based on the known effects of related compounds.

Expansion into Underexplored Disease Modalities (e.g., rare diseases, specific neurological conditions)

The future therapeutic landscape for this compound could extend into specialized and less-explored medical conditions.

Specific Neurological Conditions: There is a strong rationale for investigating this compound in various neurological disorders. Structurally similar molecules, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and evaluated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. researchgate.net Furthermore, piperazinyl pyrimidines have been identified as γ-secretase modulators, another target in Alzheimer's research. nih.gov The benzylpiperazine moiety is also found in compounds developed for Alzheimer's, suggesting its suitability for targeting central nervous system (CNS) pathologies. researchgate.net

Other potential neurological applications include Parkinson's disease, where piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown promise as adenosine (B11128) A2A receptor inverse agonists. nih.gov The scaffold is also related to compounds explored as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression. nih.gov Research into a different pyrimidine derivative has shown it can restore brain cell activity in experimental models of chronic traumatic encephalopathy (CTE) by preserving mitochondrial function, indicating a potential role in neuroprotection following brain injury. nih.gov

Rare Diseases: The compound could be explored for treating opportunistic infections that affect immunocompromised individuals, such as those with AIDS. nih.gov Research on other 2,4-diamino-5-benzylpyrimidine derivatives has focused on designing potent inhibitors of dihydrofolate reductase (DHFR) from pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, which are common in patients with impaired immune systems. nih.gov

Combination Therapies with Existing Agents (preclinical rationale)

A key strategy in modern therapeutics is the use of combination therapies to enhance efficacy and overcome resistance. The preclinical rationale for using this compound in combination regimens is compelling.

In oncology, combining multiple agents that act on different pathways can lead to synergistic antitumor effects. nih.govmdpi.com For instance, if this compound were developed as a kinase inhibitor, a common role for pyrimidine derivatives, it could be combined with other targeted therapies or traditional chemotherapy. ekb.eg Preclinical studies combining immunotherapies like an IL-12 immunocytokine with a PD-L1/TGF-β trap have demonstrated enhanced antitumor activity and the induction of robust immune responses, providing a model for testing novel agents in combination. nih.gov A pyrimidine-based compound could be evaluated alongside such immunotherapies to potentially enhance the activation of innate and adaptive immune systems against tumors. nih.gov

In the context of neurological diseases like Alzheimer's, a multi-target approach is often considered more effective than a single-target therapy. nih.gov Therefore, this compound, if shown to have a specific mechanism of action (e.g., as an acetylcholinesterase inhibitor), could be tested preclinically in combination with agents that target other pathological features, such as Aβ aggregation or neuroinflammation.

Development of Advanced Delivery Systems (non-clinical)

Overcoming challenges in drug delivery, such as poor solubility and off-target effects, is crucial for translating a chemical compound into a viable therapeutic.

Nanoparticle Encapsulation for Targeted Delivery

Nanoparticle-based delivery systems offer a promising strategy to improve the therapeutic index of drugs. Encapsulating this compound could enhance its delivery to specific tissues while minimizing systemic exposure.

Polymeric nanoparticles, such as those made from polycaprolactone (B3415563) (PCL), have been successfully used to encapsulate piperine, a compound with a related piperidine (B6355638) structure, showing high encapsulation efficiency and a sustained release profile. mdpi.comresearchgate.net This approach can improve solubility, protect the compound from degradation, and enhance bioavailability. researchgate.net Similarly, lipid nanoparticles (LNPs) have been developed using novel piperazine-based ionizable lipids to efficiently deliver mRNA to the lungs with improved potency and safety, demonstrating the compatibility of the piperazine (B1678402) structure with advanced nanoparticle formulations. nih.gov Another approach involves fabricating carbon nanoparticles from piperazine citrate, which have shown excellent biocompatibility and utility as bioimaging probes, suggesting a dual role for such nanoparticles in diagnostics and therapy. nih.gov

Nanoparticle TypePolymer/Lipid ExamplePotential Advantage for this compoundReference
Polymeric NanoparticlePolycaprolactone (PCL)Sustained release, improved solubility, protection from degradation mdpi.comresearchgate.net
Lipid Nanoparticle (LNP)Piperazine-based ionizable lipidsEnhanced delivery to specific tissues (e.g., lungs), improved safety profile nih.gov
Carbon NanoparticlePiperazine CitrateBiocompatibility, potential for theranostic applications (imaging and therapy) nih.gov

Prodrug Strategies for Enhanced Pharmacokinetics

A prodrug strategy involves chemically modifying a drug so that it is inactive until it undergoes an in vivo transformation to release the active parent molecule. This approach is well-established for improving physicochemical or pharmacokinetic properties, particularly aqueous solubility. nih.gov

For pyrimidine-based compounds, including the pyrazolo[3,4-d]pyrimidine class, prodrug strategies have been successfully applied to overcome poor water solubility. nih.govunisi.it A common method involves attaching a solubilizing moiety to a reactive site on the molecule, such as a secondary amine in a piperazine ring, via an enzymatically cleavable linker. nih.govunisi.it This modification can enhance aqueous solubility and improve performance in preclinical assays. nih.gov For this compound, the secondary amine on the piperazine ring would be an ideal position for attaching a promoiety to create a prodrug with enhanced solubility and potentially improved oral bioavailability. nih.govresearchgate.net

Structural Optimization and Rational Design for Improved Profiles

Rational drug design and structural optimization are essential for refining a lead compound into a clinical candidate with an improved efficacy and safety profile. researchgate.net For this compound, several strategies can be employed.

Scaffold Hopping and Fragment-Based Design: Starting with the core scaffold, scaffold hopping can be used to replace the pyrimidine ring with other heterocycles like pyrazolo[1,5-a]pyrimidine (B1248293) or isoxazolo[5,4-d]pyrimidine (B13100350) to explore new interactions with biological targets and improve properties like selectivity or cytotoxicity profiles. nih.govnih.gov Fragment-based design can then be used to modify the substituents. For instance, the benzyl (B1604629) group could be replaced with various substituted aromatic or heterocyclic rings to enhance binding affinity and selectivity, a strategy that proved successful in developing potent DPP-4 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can elucidate key structure-activity relationships. Inspired by research on similar molecules, modifications could include:

Substitution on the Pyrimidine Ring: Adding small groups at the C-5 position of the pyrimidine ring has been shown to influence activity in related series. researchgate.netnih.gov

Modification of the Benzyl Group: Introducing substituents on the phenyl ring of the benzyl group can significantly alter potency and selectivity. This has been observed in pyrimidine derivatives targeting EGFR kinases, where different substitutions led to vastly different inhibitory activities. mdpi.com

Alteration of the Linker: The piperazine ring itself can be modified or replaced to optimize the compound's profile.

Docking studies can be used to guide these modifications by predicting how analogs will bind to the active site of a target protein, as demonstrated in the design of selective TLR7 agonists and DPP-4 inhibitors. nih.govnih.gov

Compound Name/ClassBiological Target/ActivityReference
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivativesAcetylcholinesterase (AChE) inhibitors researchgate.net
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzylpiperazine-1-carbodithioateMonoamine oxidase (MAO) inhibitor nih.gov
Piperazine-containing thiazolo[5,4-d]pyrimidine derivativesAdenosine A2A receptor inverse agonists nih.gov
2,4-diamino-5-benzylpyrimidine derivativesDihydrofolate reductase (DHFR) inhibitors nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesDipeptidyl peptidase-4 (DPP-4) inhibitors nih.gov
4-{2-[2-(3,4-dimethoxyphenyl)-vinyl]-6-ethyl-4-oxo-5-phenyl-4H-pyrimidine-1-yl}benzosulfamideNeuroprotective in chronic traumatic encephalopathy models nih.gov

Strategies for Enhancing Selectivity and Potency

The effectiveness of a therapeutic agent is defined by its potency (the amount of drug needed to produce an effect) and its selectivity (its ability to target a specific biological molecule or pathway without affecting others). For this compound, enhancing these two parameters is a primary goal for future research. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how chemical modifications influence biological activity.

Research on related 2,4-disubstituted pyrimidines has shown that the nature of substituents on both the pyrimidine and piperazine rings critically influences biological activity and selectivity. nih.gov For instance, studies on similar pyrimidine derivatives have identified specific substitutions that confer high potency and selectivity for targets like cholinesterases. nih.gov In one study, the introduction of a naphthylmethyl group at the pyrimidin-4-amine position resulted in a highly potent and selective Butyrylcholinesterase (BuChE) inhibitor. nih.gov Another study found that a C-4 N-benzyl and a C-2 methylpiperazine substituent led to good activity against hAChE-induced aggregation of Aβ peptides. nih.gov

Future strategies for this compound could involve:

Systematic Modification of the Benzyl Group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzyl ring can modulate electronic and steric properties, potentially improving target binding affinity and selectivity. SAR studies on similar structures have shown that the presence and position of a halogen on a phenyl ring attached to piperazine are essential for inhibitory effects. polyu.edu.hk

Alterations to the Pyrimidine Core: The pyrimidine ring itself can be modified. The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances pharmacokinetic properties. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule, for example by creating cyclic analogs or introducing double bonds, can lock the molecule into a bioactive conformation, thereby increasing potency.

Table 1: SAR Insights from Related Pyrimidine-Piperazine Derivatives An interactive data table based on research findings.

Compound Class Modification Impact on Activity Reference
2,4-disubstituted pyrimidines C-2 methylpiperazine & C-4 N-benzyl substituents Good inhibition of hAChE-induced Aβ aggregation nih.gov
2,4-disubstituted pyrimidines N-(naphth-1-ylmethyl) at pyrimidin-4-amine Potent and selective BuChE inhibition nih.gov
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides Specific substitutions Identified a selective AChE inhibitor (IC50 of 0.90 µM)
FPMINT Analogues Halogen substitute on the fluorophenyl moiety Essential for inhibitory effects on ENT1 and ENT2 polyu.edu.hk
FPMINT Analogues Replacement of naphthalene (B1677914) with benzene (B151609) moiety Abolished inhibitory effects on ENT1 and ENT2 polyu.edu.hk

Design for Modulating Preclinical ADME Properties

A compound's journey to becoming a drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a major cause of failure for drug candidates in preclinical and clinical development. mdpi.com Therefore, designing molecules with favorable pharmacokinetic properties from the outset is a key strategy.

For this compound, future research will focus on optimizing its ADME profile. This involves a combination of in silico prediction, in vitro assays, and in vivo studies. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, and their ADME properties can be tuned through chemical modification. nih.gov

Key strategies for modulating ADME include:

Solubility and Permeability: Enhancing aqueous solubility is crucial for absorption. This can be achieved by introducing polar functional groups. Permeability across biological membranes, like the intestinal wall, can be predicted using models such as Caco-2 permeability assays. nih.gov

Metabolic Stability: The benzyl and pyrimidine rings are potential sites of metabolic transformation by cytochrome P450 (CYP) enzymes. Modifying these sites, for instance by introducing fluorine atoms, can block metabolic hotspots and increase the drug's half-life. In silico studies can predict which CYP enzymes are likely to metabolize the compound. nih.gov

Distribution: The distribution of the compound into different tissues, including the target site and potential sites of toxicity (like the brain, which is protected by the blood-brain barrier), needs to be carefully evaluated. Properties like lipophilicity (LogP) and polar surface area (PSA) are key determinants of distribution and can be calculated using computational tools. nih.govresearchgate.net

Drug-likeness: Computational tools like SwissADME can be used to evaluate the "drug-likeness" of this compound and its analogs based on established rules like Lipinski's Rule of Five. nih.govchemrevlett.com Studies on other pyrimidine derivatives have successfully used these tools to identify candidates with good potential for gastrointestinal absorption and oral bioavailability. researchgate.netchemrevlett.com

Table 2: In Silico ADME/Tox Predictions for Pyrimidine Derivatives An interactive data table based on research findings.

Compound Class ADME Parameter Finding Reference
Imidazo[1,2-a]pyrimidines HIA (%) 97.6% - 99.2% nih.gov
Imidazo[1,2-a]pyrimidines Caco-2 permeability 1.178 - 1.526 (10⁻⁶ cm/s) nih.gov
Pyrimidine-5-carbonitriles GIT Absorption Strong
Pyrimidine-5-carbonitriles BBB Permeability Absent
Benzochromenopyrimidines Lipinski's Rule Zero violations for promising compounds chemrevlett.com

Integration of Omics Data for Systems Biology Understanding

Multi-Omics Data Integration and Analysis

To fully understand the biological impact of this compound, a systems biology approach is necessary. This involves integrating data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of the compound's effects at a system-wide level. mdpi.com This multi-omics approach can reveal the compound's mechanism of action, identify biomarkers for its efficacy, and uncover potential off-target effects. mdpi.comnih.gov

The process begins by treating cells or animal models with the compound and then collecting data across different molecular levels.

Transcriptomics (e.g., RNA-seq) can reveal which gene expression levels are altered by the compound. This can point to the cellular pathways being modulated. mdpi.com

Proteomics can identify changes in protein levels and post-translational modifications, providing a functional readout of the transcriptomic changes.

Metabolomics analyzes changes in small-molecule metabolites, offering a snapshot of the cell's metabolic state in response to the compound. nih.gov

Genomics can help identify genetic factors that may influence an individual's response to the drug. nih.gov

Network Pharmacology Approaches

Network pharmacology is a powerful tool that uses computational methods to analyze drug-target-disease networks. This approach is particularly useful for understanding the polypharmacology of a compound—its ability to interact with multiple targets. For a molecule like this compound, network pharmacology can be used to predict its potential targets and its effects on biological networks.

The process involves constructing networks that link the drug to its potential protein targets, and then connecting these targets to disease-related pathways. By analyzing the topology of these networks, researchers can:

Identify the key proteins and pathways through which the compound exerts its effects.

Predict potential therapeutic indications for the compound.

Anticipate potential side effects by identifying interactions with off-target proteins.

Repurpose existing drugs for new diseases. researchgate.net

For this compound, a network pharmacology study would start by identifying its likely protein targets using computational docking or by comparing its structure to known ligands. These targets would then be mapped onto protein-protein interaction networks and disease pathways to build a comprehensive picture of the compound's potential pharmacological profile.

Ethical Considerations in Preclinical Research and Future Trajectories

Animal Welfare in In Vivo Studies

Before any new compound can be tested in humans, its safety and efficacy must be evaluated in animal models. youtube.com These in vivo studies are a mandatory step in preclinical drug development, but they come with significant ethical responsibilities concerning animal welfare. youtube.com

The guiding principles for the ethical use of animals in research are the "3Rs":

Replacement: Using non-animal methods whenever possible. This includes in vitro models, computer simulations, and organoid-based research. gsconlinepress.com

Reduction: Using the minimum number of animals necessary to obtain statistically significant data. gsconlinepress.com This can be achieved through careful experimental design and robust statistical analysis.

Refinement: Minimizing any pain, suffering, or distress experienced by the animals. This includes providing appropriate housing, care, and using the least invasive procedures possible. researchgate.net

All animal research must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC) in the United States or equivalent regulatory bodies in other regions, which ensures that studies are conducted in compliance with strict ethical guidelines. nih.gov Researchers must provide a strong justification for the use of animals, demonstrating that the potential benefits of the research outweigh the potential harm to the animals. nih.gov Furthermore, all preclinical studies must be conducted under Good Laboratory Practices (GLP) to ensure the quality and integrity of the data.

For future in vivo studies of this compound, it is imperative that researchers adhere to these ethical principles. This includes using validated animal models that accurately reflect the human condition being studied, carefully designing protocols to minimize animal use and suffering, and ensuring transparent and complete reporting of all data and methodologies. nih.govyoutube.com

Responsible Data Sharing and Open Science Initiatives

The core principle of open science in drug development is to make scientific knowledge, processes, and outputs accessible to all. chanzuckerberg.com For a novel compound, this involves the early and broad dissemination of research findings that are traditionally kept proprietary. This approach can prevent the unnecessary duplication of research efforts, reduce costs, and foster innovations by allowing a global community of scientists to build upon existing work. nih.gov

FAIR Guiding Principles

A cornerstone of responsible data sharing is the adoption of the FAIR Guiding Principles, which advocate for making data Findable, Accessible, Interoperable, and Reusable. nih.govgo-fair.org The application of these principles to the research data for this compound would be critical.

Findable: All data and metadata concerning the compound, from its synthesis to its biological screening, should be deposited in searchable public repositories with unique and persistent identifiers, such as a Digital Object Identifier (DOI). columbia.edu This ensures that researchers can easily locate relevant information.

Accessible: The data should be retrievable by humans and machines through standardized protocols. collibra.com While "accessible" does not always mean "unrestricted"—especially concerning sensitive patient data from future clinical trials—it implies that the procedures for gaining access are clear and straightforward. efpia.eu

Interoperable: Data should be structured using standardized formats and vocabularies. nih.gov This allows for the integration of diverse datasets, enabling powerful meta-analyses and the application of artificial intelligence and machine learning to predict the compound's behavior, potential targets, or toxicity. nih.gov

Reusable: The data should be well-described with rich metadata, including its origin (provenance) and the context of its collection. go-fair.org A clear data usage license should be provided to guide future use. nih.gov

Open Science Platforms and Initiatives

Several platforms and initiatives are instrumental in facilitating open science in medicinal chemistry and pharmacology. For a compound such as this compound, these platforms would be invaluable for disseminating research data.

Public chemical and biological databases like PubChem and ChEMBL are essential repositories. nih.govacs.org Researchers could deposit data on the compound's chemical structure, synthesis methods, physicochemical properties, and the results of biological assays. nih.gov This not only creates a public record but also integrates the compound into a larger network of chemical and biological information, allowing for comparative analysis. acs.org

Initiatives like the Developing Medicines through Open Science (DMOS) program support preclinical drug development in areas where traditional market incentives are lacking, promoting collaboration and the open sharing of results. conscience.ca Should this compound show promise in a neglected or rare disease area, such programs could provide crucial support.

Furthermore, publishing research outputs in open-access (OA) journals ensures that the findings are immediately and freely available to the global research community, maximizing their visibility and potential for impact. mdpi.comjliedu.com The use of preprint servers for early dissemination of results can also accelerate scientific discourse and feedback. mdpi.com

A Framework for Data Sharing

The responsible sharing of data generated during the preclinical and potential clinical development of this compound requires a structured approach. While early-stage data can be shared broadly, later-stage clinical data must be handled with utmost care to protect patient privacy and the integrity of the clinical trial process. bio.orgefpia.eu Biopharmaceutical industry commitments often involve sharing anonymized patient-level data with qualified researchers upon request, following a review process. phrma.orgnationalacademies.org

The table below illustrates the types of data that could be generated for this compound and the corresponding open science platforms for dissemination.

Data TypeDescriptionPotential Open Science Platform/Method
Chemical Synthesis & PropertiesDetailed synthetic route, characterization data (NMR, MS, etc.), and physicochemical properties (solubility, logP).PubChem, ChEMBL, Open Access Journals, FigShare, Zenodo rsc.org
In Vitro Bioactivity DataResults from biochemical and cellular assays, including target binding affinity (IC50, Ki), enzyme inhibition, and cell viability.ChEMBL, PubChem BioAssay, Open Access Journals nih.gov
Preclinical Efficacy DataResults from animal models of disease, demonstrating the compound's therapeutic potential.Open Access Journals, Preprint Servers (e.g., bioRxiv)
ADMET DataData on Absorption, Distribution, Metabolism, Excretion, and Toxicity from in vitro and in vivo studies.Open Access Journals, Specialized Toxicology Databases
Clinical Trial ProtocolsDetailed plans for human clinical trials (Phase I, II, III).ClinicalTrials.gov, Company Registries
Anonymized Clinical Trial DataIndividual participant data from completed clinical trials, stripped of identifying information.Project Data Sphere, Yale Open Data Access (YODA) Project, Company-specific portals nih.govnih.gov

By embracing these principles and platforms, the research community can create a rich, interconnected data ecosystem around this compound. This approach not only accelerates its scientific evaluation and potential translation but also contributes to a more robust and efficient model for drug discovery and development as a whole.

Q & A

Q. How to validate computational docking predictions experimentally?

  • Methodological Answer :
  • Site-directed mutagenesis : Alter key binding residues (e.g., Tyr337 in AChE) and measure KiK_i shifts.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray co-crystallization : Resolve inhibitor-enzyme complexes to atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.